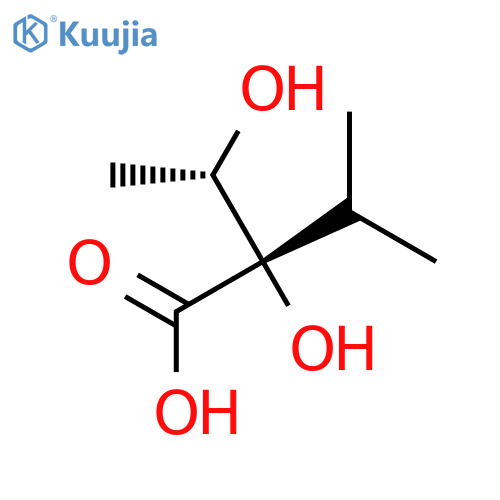Cas no 17132-48-8 ((2S,3S)-Viridifloric Acid)

(2S,3S)-Viridifloric Acid structure
商品名:(2S,3S)-Viridifloric Acid
(2S,3S)-Viridifloric Acid 化学的及び物理的性質
名前と識別子
-
- Butanoic acid,2,3-dihydroxy-2-(1-methylethyl)-, (2S,3S)-
- (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoic acid
- (2S,3S)-Viridifloric Acid
- [2S,3S,(-)]-2,3-Dihydroxy-2-isopropylbutanoic acid
- (-)-Viridiflorinoic acid
- (+/-)-Viridiflorinoic acid
- (S-(R*,R*))-2,3-Dihydroxy-2-(1-methylethyl)butanoic acid
- Butanoic acid, 2-hydroxy-2-((1R)-1-hydroxyethyl)-3-methyl-, (2R)-rel-
- Viridifloric acid, (+/-)-
- WZM3QDC6UZ
- DTXSID30169058
- 5ZS7WQL9EX
- (-)-(2'S,3'S)-VIRIDIFLORIC ACID
- UNII-WZM3QDC6UZ
- 17132-45-5
- Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*))-
- (+/-)-Viridifloric acid
- (-)-Viridifloric acid
- Viridifloric acid, (-)-
- 17132-48-8
- UNII-5ZS7WQL9EX
- Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (R*,R*)-(+/-)-
- Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (2S,3S)-
- (-)-(2S,3S)-VIRIDIFLORIC ACID
- (2S,3S)-2,3-DIHYDROXY-2-(1-METHYLETHYL)BUTANOIC ACID
-
- インチ: InChI=1S/C7H14O4/c1-4(2)7(11,5(3)8)6(9)10/h4-5,8,11H,1-3H3,(H,9,10)/t5-,7-/m0/s1
- InChIKey: KXEISHUBUXWXGY-FSPLSTOPSA-N
- ほほえんだ: CC([C@](C(=O)O)(O)[C@@H](O)C)C
計算された属性
- せいみつぶんしりょう: 162.08922
- どういたいしつりょう: 162.089
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 155
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 77.8Ų
じっけんとくせい
- 密度みつど: 1.205
- ふってん: 331.7°Cat760mmHg
- フラッシュポイント: 168.6°C
- 屈折率: 1.491
- PSA: 77.76
(2S,3S)-Viridifloric Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | V673895-100mg |
(2S,3S)-Viridifloric Acid |
17132-48-8 | 100mg |
$1642.00 | 2023-05-17 | ||
| TRC | V673895-500mg |
(2S,3S)-Viridifloric Acid |
17132-48-8 | 500mg |
$ 7600.00 | 2023-09-05 | ||
| TRC | V673895-10mg |
(2S,3S)-Viridifloric Acid |
17132-48-8 | 10mg |
$207.00 | 2023-05-17 |
(2S,3S)-Viridifloric Acid 関連文献
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
-
Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
-
Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
17132-48-8 ((2S,3S)-Viridifloric Acid) 関連製品
- 77-92-9(Citric acid)
- 77-95-2(D(-)-Quinic Acid)
- 3012-65-5(Diammonium hydrogen citrate)
- 866-83-1(Potassium Citrate Monobasic)
- 5949-29-1(Citric acid monohydrate)
- 6100-05-6(Potassium citrate monohydrate)
- 10402-15-0(Copper Citrate)
- 7778-49-6(Potassium citrate)
- 1123-28-0(1-Hydroxycyclohexanecarboxylic acid)
- 6205-14-7(Hydroxycitric Acid (Technical Grade))
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
